(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone
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Overview
Description
(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms on the pyrrole ring and two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole with 2,5-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the methanone linkage. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
- (4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)[3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methanone
- (4,5-dichloro-N-(4-chlorophenyl)-1H-pyrrole-2-carboxamide
Uniqueness
Compared to similar compounds, (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone is unique due to the presence of both dichloro and dimethoxy functional groups. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of these groups may enhance its biological activity and make it a valuable compound for further research and development.
Properties
CAS No. |
50372-71-9 |
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Molecular Formula |
C13H11Cl2NO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H11Cl2NO3/c1-18-7-3-4-11(19-2)8(5-7)12(17)10-6-9(14)13(15)16-10/h3-6,16H,1-2H3 |
InChI Key |
CVWVQWYWLFHXNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC(=C(N2)Cl)Cl |
Origin of Product |
United States |
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